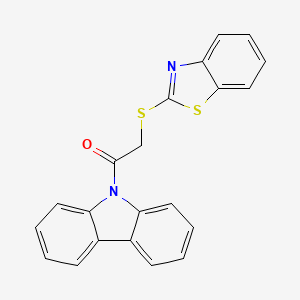![molecular formula C13H10N2O3S B11658988 2-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11658988.png)
2-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid is an organic compound that features a benzoic acid moiety linked to a thiophene ring through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid typically involves the condensation of 2-(thiophen-2-ylcarbonyl)hydrazine with 2-formylbenzoic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone and thiophene moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-ylcarbonyl)benzoic acid: Shares the thiophene and benzoic acid moieties but lacks the hydrazone linkage.
2-(thiophen-2-ylmethyl)benzoic acid: Similar structure but with a methylene bridge instead of the hydrazone linkage.
Uniqueness
2-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid is unique due to its hydrazone linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets, potentially leading to unique pharmacological effects.
Properties
Molecular Formula |
C13H10N2O3S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
2-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O3S/c16-12(11-6-3-7-19-11)15-14-8-9-4-1-2-5-10(9)13(17)18/h1-8H,(H,15,16)(H,17,18)/b14-8+ |
InChI Key |
PIZOHUZBBQUNPO-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CS2)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11658926.png)
![ethyl (2Z)-2-{1-[(4-fluorophenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate](/img/structure/B11658930.png)
![Ethyl (2Z)-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-YL}methylidene)-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11658939.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11658943.png)
![N-phenyl-N-(4-{[(2E)-2-(1-phenylethylidene)hydrazinyl]carbonyl}benzyl)methanesulfonamide](/img/structure/B11658947.png)
![N-(4-ethoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11658953.png)
![Propan-2-yl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11658962.png)
![3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11658963.png)
![Ethyl 5-(acetyloxy)-1,2-dimethyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B11658968.png)
![Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate](/img/structure/B11658975.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11658979.png)
![Ethyl 5-acetyl-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11658985.png)
![Propan-2-yl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11658997.png)
